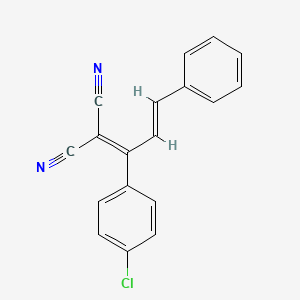
(E)-2-(1-(4-chlorophenyl)-3-phenylallylidene)malononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(1-(4-chlorophenyl)-3-phenylallylidene)malononitrile, also known as CCDM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
(E)-2-(1-(4-chlorophenyl)-3-phenylallylidene)malononitrile has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, (E)-2-(1-(4-chlorophenyl)-3-phenylallylidene)malononitrile has been shown to exhibit anticancer, antimicrobial, and antifungal activities. In material science, (E)-2-(1-(4-chlorophenyl)-3-phenylallylidene)malononitrile has been used as a building block for the synthesis of functional materials, such as liquid crystals and metal-organic frameworks. In organic electronics, (E)-2-(1-(4-chlorophenyl)-3-phenylallylidene)malononitrile has been utilized as a hole-transporting material in organic light-emitting diodes.
Wirkmechanismus
The mechanism of action of (E)-2-(1-(4-chlorophenyl)-3-phenylallylidene)malononitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In cancer cells, (E)-2-(1-(4-chlorophenyl)-3-phenylallylidene)malononitrile has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In bacteria and fungi, (E)-2-(1-(4-chlorophenyl)-3-phenylallylidene)malononitrile has been shown to inhibit the activity of various enzymes involved in cell wall synthesis and metabolism.
Biochemical and Physiological Effects:
(E)-2-(1-(4-chlorophenyl)-3-phenylallylidene)malononitrile has been shown to exhibit various biochemical and physiological effects, depending on the target organism and cell type. In cancer cells, (E)-2-(1-(4-chlorophenyl)-3-phenylallylidene)malononitrile has been shown to induce apoptosis, or programmed cell death, through the activation of various signaling pathways. In bacteria and fungi, (E)-2-(1-(4-chlorophenyl)-3-phenylallylidene)malononitrile has been shown to disrupt cell wall synthesis and metabolism, leading to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-2-(1-(4-chlorophenyl)-3-phenylallylidene)malononitrile has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. However, (E)-2-(1-(4-chlorophenyl)-3-phenylallylidene)malononitrile also has some limitations, including its limited solubility in water and its potential toxicity to cells and organisms.
Zukünftige Richtungen
There are several future directions for the research and development of (E)-2-(1-(4-chlorophenyl)-3-phenylallylidene)malononitrile. One direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the exploration of its potential applications in other fields, such as catalysis and energy storage. Additionally, further studies are needed to elucidate its mechanism of action and to evaluate its safety and efficacy in vivo.
Synthesemethoden
(E)-2-(1-(4-chlorophenyl)-3-phenylallylidene)malononitrile can be synthesized through a multi-step reaction process involving the condensation of 4-chlorobenzaldehyde and acetophenone with malononitrile. The reaction is carried out under basic conditions, and the resulting product is purified through recrystallization.
Eigenschaften
IUPAC Name |
2-[(E)-1-(4-chlorophenyl)-3-phenylprop-2-enylidene]propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2/c19-17-9-7-15(8-10-17)18(16(12-20)13-21)11-6-14-4-2-1-3-5-14/h1-11H/b11-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTGTGMFRJSGBS-IZZDOVSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=C(C#N)C#N)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=C(C#N)C#N)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(1-(4-chlorophenyl)-3-phenylallylidene)malononitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

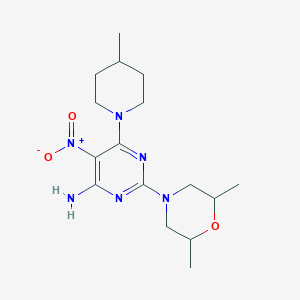

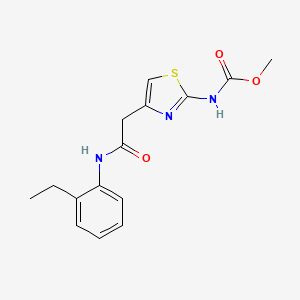
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-chlorophenoxy)ethanone](/img/structure/B2413850.png)
![1-(4-Fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B2413851.png)




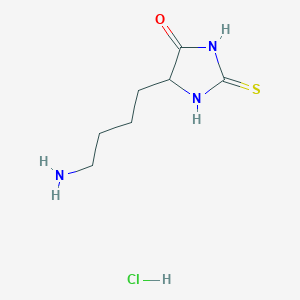
![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-chloro-4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2413861.png)

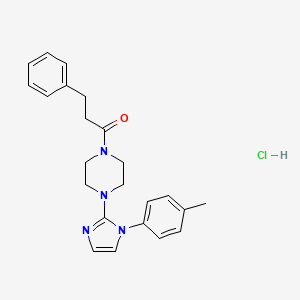
![2-(3-Hydroxy-4-methoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2413867.png)